molecular formula C18H25NO B1368634 Cyclopentyl 3-(piperidinomethyl)phenyl ketone CAS No. 898793-70-9

Cyclopentyl 3-(piperidinomethyl)phenyl ketone

Cat. No.: B1368634
CAS No.: 898793-70-9
M. Wt: 271.4 g/mol
InChI Key: DDBFOLNWQQHJQR-UHFFFAOYSA-N
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Description

Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9) is a synthetic organic compound with the molecular formula C₁₈H₂₅NO and a molecular weight of 271.4 g/mol . It features a cyclopentyl group attached to a phenyl ring substituted with a piperidinomethyl moiety at the 3-position. Key physical properties include a predicted density of 1.076 g/cm³ and a boiling point of 400.5±28.0 °C . The compound is primarily used as an intermediate in pharmaceutical research, particularly in synthesizing anticholinergic agents .

Properties

IUPAC Name

cyclopentyl-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(16-8-2-3-9-16)17-10-6-7-15(13-17)14-19-11-4-1-5-12-19/h6-7,10,13,16H,1-5,8-9,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBFOLNWQQHJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643171
Record name Cyclopentyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-70-9
Record name Cyclopentyl[3-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone typically involves the reaction of cyclopentanone with 3-(piperidinomethyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol . The reaction mixture is then subjected to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 3-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl 3-(piperidinomethyl)phenyl ketone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl 3-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl Phenyl Ketones

Compounds with cycloalkyl groups attached to a phenyl ketone scaffold exhibit distinct reactivity and physical properties depending on ring size and substituents.

Reactivity with Sodium Borohydride

Studies on the reduction of cycloalkyl phenyl ketones with sodium borohydride reveal significant reactivity differences:

Compound Relative Rate (0°C) Molecular Formula Molecular Weight (g/mol)
Acetophenone (reference) 1.00 C₈H₈O 120.15
Cyclopropyl phenyl ketone 0.12 C₁₀H₁₀O 146.19
Cyclobutyl phenyl ketone 0.23 C₁₁H₁₂O 160.21
Cyclopentyl phenyl ketone 0.36 C₁₂H₁₄O 174.24
Cyclohexyl phenyl ketone 0.25 C₁₃H₁₆O 188.26

Key Findings :

  • Cyclopentyl phenyl ketone shows higher reactivity than smaller (cyclopropyl, cyclobutyl) and larger (cyclohexyl) analogs due to reduced angular strain in the five-membered ring .
  • The anomalous lower reactivity of cyclohexyl phenyl ketone may arise from steric hindrance or conformational inflexibility in the transition state .

Substituent Variations on the Phenyl Ring

The 3-(piperidinomethyl) substituent distinguishes the target compound from analogs with different functional groups:

Compound Substituent Molecular Formula Key Properties/Applications
Cyclopentyl 3-(piperidinomethyl)phenyl ketone Piperidinomethyl (3-position) C₁₈H₂₅NO Anticholinergic precursor
Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone Pyrrolidinomethyl (2-position) C₁₈H₂₃NO Similar safety profile (precautionary statements for dust avoidance)
Cyclopentyl 4-(piperidinomethyl)phenyl ketone Piperidinomethyl (4-position) C₁₈H₂₅NO Isomeric differences in bioavailability (data pending)

Key Findings :

  • Positional isomerism (e.g., 3- vs. 4-substitution) affects biological activity due to steric and electronic interactions with target receptors .
  • Piperidine and pyrrolidine substituents influence solubility and metabolic stability .

Functional Group Analogs

Phenyl N-Tridecyl Ketone (C₂₀H₃₂O)
  • Classified as non-hazardous but lacks toxicological data .
Piperonyl Methyl Ketone (C₉H₈O₃)
  • Contains a methylenedioxyphenyl group.
  • Requires stringent safety measures (e.g., respiratory protection) due to irritant properties .

Biological Activity

Cyclopentyl 3-(piperidinomethyl)phenyl ketone, a compound belonging to the class of Mannich bases, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H19_{19}N\O
  • IUPAC Name : this compound

Structural Characteristics

The compound features a cyclopentyl ring and a piperidinyl group attached to a phenyl ketone moiety. This combination is significant for its pharmacological properties, particularly in terms of interacting with various biological targets.

Anticancer Properties

Research has indicated that Mannich bases, including derivatives similar to this compound, exhibit notable anticancer activity. A study demonstrated that certain Mannich bases showed cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • PC-3 (prostate cancer)

The cytotoxic effects were attributed to mechanisms such as DNA topoisomerase I inhibition and alkylation of cellular thiols, leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that Mannich bases can act against various bacterial and fungal strains. The effectiveness of these compounds often correlates with their structural diversity and the presence of specific functional groups that enhance their interaction with microbial targets .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in cellular metabolism, which is crucial for their anticancer and antimicrobial effects.
  • Receptor Modulation : The ability of this compound to act as a ligand for various receptors may contribute to its pharmacological profile, particularly in modulating pathways related to inflammation and cancer progression .

Study 1: Anticancer Activity Assessment

A comprehensive study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated varying degrees of potency, with IC50_{50} values reported as follows:

Cell LineIC50_{50} (µM)
MCF-7<2
HepG210
PC-315

These findings highlight the potential of this compound as an anticancer agent, particularly against MCF-7 cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of Mannich bases similar to this compound. The study reported effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Candida albicans15

These results underscore the compound's potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for Cyclopentyl 3-(piperidinomethyl)phenyl ketone, and what are the optimal reaction conditions?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Condensation of 3-(piperidinomethyl)phenylacetic acid with cyclopentanone under acidic or basic catalysis (e.g., H₂SO₄ or NaOH) at 60–80°C to form the ketone intermediate .
  • Step 2: Purification via column chromatography or recrystallization in ethanol to isolate the product (yield: ~75–86%) .

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsTemperatureYield (%)
1H₂SO₄, Ethanol70°C75–80
1NaOH, THF60°C82–86
2Ethanol recrystallizationRT90–95 (purity)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclopentyl, piperidinomethyl, and ketone moieties. Key signals include δ 2.1–2.5 ppm (cyclopentyl CH₂) and δ 7.3–7.6 ppm (aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 271.40 (C₁₈H₂₅NO) .
  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ confirms the ketone carbonyl group .

Q. What are the key chemical reactions and their applications in derivatization?

Methodological Answer:

  • Reduction: LiAlH₄ reduces the ketone to a secondary alcohol (yield: ~85%), useful for probing hydrogen-bonding interactions in biological assays .
  • Nucleophilic Substitution: Reactivity with Grignard reagents (e.g., CH₃MgBr) introduces alkyl groups at the ketone position, enabling structural diversification .
  • Oxidation: Controlled oxidation with KMnO₄ yields carboxylic acid derivatives for solubility studies .

Advanced Research Questions

Q. How do reaction kinetics vary with structural modifications, such as cyclopentyl vs. cyclohexyl groups?

Methodological Answer: Kinetic studies with NaBH₄ reveal that cyclopentyl phenyl ketones react faster (relative rate: 0.36) than cyclohexyl analogs (0.25) at 0°C due to reduced torsional strain in the five-membered ring . Table 2 compares rates: Table 2: Relative Reaction Rates of Cycloalkyl Phenyl Ketones

Cycloalkyl GroupRelative Rate (0°C)
Cyclopropyl0.12
Cyclobutyl0.23
Cyclopentyl0.36
Cyclohexyl0.25

Q. What strategies resolve contradictions in reported biological activities (e.g., variable IC₅₀ values)?

Methodological Answer:

  • Dose-Response Optimization: Use logarithmic dilution series (0.1–100 µM) to account for non-linear effects in cytotoxicity assays .
  • Target Validation: Combine proteomics (e.g., affinity chromatography) with molecular docking to identify binding partners (e.g., enzymes in the MAPK pathway) .
  • Solvent Controls: Test DMSO vs. aqueous solubility to rule out solvent-induced artifacts .

Q. How can computational modeling predict reactivity and interactions with biological targets?

Methodological Answer:

  • DFT Calculations: Optimize the 3D structure at the B3LYP/6-31G* level to study electrophilic sites (e.g., ketone carbonyl) for nucleophilic attack .
  • Molecular Dynamics (MD): Simulate binding to acetylcholine esterase (AChE) using GROMACS to assess residence time and binding energy (ΔG ~ -8.2 kcal/mol) .

Q. What are the challenges in scaling up synthesis, and how to address them?

Methodological Answer:

  • By-Product Mitigation: Optimize catalyst loading (e.g., 5 mol% H₂SO₄) and use flow chemistry to minimize side reactions (e.g., over-oxidation) .
  • Green Chemistry: Replace THF with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • Process Analytics: Implement in-line FTIR to monitor reaction progression and automate pH adjustment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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